(4-Fluorobenzyl)triphenylphosphonium chloride
Overview
Description
(4-Fluorobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H21ClFP. It is characterized by the presence of a triphenylphosphonium group attached to a 4-fluorobenzyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound can form complexes with various transition metals , which suggests that its targets could be metal-containing enzymes or proteins within the cell.
Mode of Action
(4-Fluorobenzyl)triphenylphosphonium chloride interacts with its targets by forming complexes. For instance, it can react with zirconium tetrachloride in an acetonitrile solution to synthesize (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate . The resulting complex contains tetrahedral (4-fluorobenzyl)triphenylphosphonium cations and octahedral anions .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of transition metals and the solvent used. For instance, its reaction with zirconium tetrachloride is carried out in an acetonitrile solution . Additionally, the stability of the resulting complexes can be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluorobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-fluorobenzyl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as acetonitrile. The reaction conditions often involve heating to facilitate the formation of the phosphonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The compound can react with metal halides to form complex salts, such as hexachlorozirconate and hexachlororuthenate
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal halides like zirconium tetrachloride and ruthenium chloride. These reactions are typically carried out in solvents like acetonitrile or dimethyl sulfoxide under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include complex salts such as (4-fluorobenzyl)triphenylphosphonium hexachlorozirconate and (4-fluorobenzyl)triphenylphosphonium hexachlororuthenate .
Scientific Research Applications
(4-Fluorobenzyl)triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used in the synthesis of complex metal salts and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of catalysts and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzyl)triphenylphosphonium chloride
- (4-Bromobenzyl)triphenylphosphonium chloride
- (4-Methylbenzyl)triphenylphosphonium chloride
Uniqueness
(4-Fluorobenzyl)triphenylphosphonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .
Properties
IUPAC Name |
(4-fluorophenyl)methyl-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDAHHYMRXLIP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369940 | |
Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3462-95-1 | |
Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of (4-Fluorobenzyl)triphenylphosphonium chloride in inorganic synthesis?
A: this compound serves as a valuable cationic precursor for synthesizing various metal complexes. The presence of the phosphonium group grants stability and solubility to the cation, while the fluoride substituent on the benzyl ring can potentially influence the reactivity and properties of the resulting complexes. For instance, it has been successfully employed in synthesizing hexachlorozirconate salts [] and dicyanodihaloaurate complexes [].
Q2: What insights do the crystal structures of complexes containing (4-Fluorobenzyl)triphenylphosphonium cations provide?
A: Crystallographic studies of complexes containing (4-Fluorobenzyl)triphenylphosphonium, such as (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate [] and (4-Fluorobenzyl)triphenylphosphonium dicyanodihaloaurates [], offer valuable information about the coordination geometry around the metal centers and the influence of the cation on the crystal packing. These insights are crucial for understanding the structure-property relationships in these materials.
Q3: Can you elaborate on the synthesis and characterization of (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate?
A: (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate, with the formula [Ph3PCH2C6H4F-4][ZrCl6], was synthesized through the reaction of this compound with zirconium tetrachloride []. The resulting compound was characterized using X-ray diffraction, revealing a structure composed of discrete [ZrCl6]2- anions and [Ph3PCH2C6H4F-4]+ cations. This highlights the utility of this compound as a starting material for accessing diverse metal complexes.
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